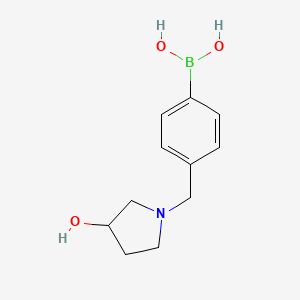
(3,4-Dinitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dinitrophenyl)boronic acid is an organic compound with the molecular formula C6H5BN2O6. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two nitro groups at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dinitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, utilizing borane reagents and unsaturated hydrocarbons. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid derivatives .
Análisis De Reacciones Químicas
Types of Reactions: (3,4-Dinitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups on the phenyl ring can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Aplicaciones Científicas De Investigación
(3,4-Dinitrophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (3,4-Dinitrophenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as in the formation of boronate esters in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups, facilitating the formation of stable complexes .
Comparación Con Compuestos Similares
- 3,4-Difluorophenylboronic acid
- 3-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: (3,4-Dinitrophenyl)boronic acid is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. Compared to other boronic acids, it exhibits distinct electronic and steric effects, making it particularly useful in specific synthetic applications .
Propiedades
Fórmula molecular |
C6H5BN2O6 |
|---|---|
Peso molecular |
211.93 g/mol |
Nombre IUPAC |
(3,4-dinitrophenyl)boronic acid |
InChI |
InChI=1S/C6H5BN2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-11H |
Clave InChI |
UPHSQBGGOHFKOQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)




![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)



![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
